molecular formula C12H11IN2O2 B13908694 5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine

5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine

Cat. No.: B13908694
M. Wt: 342.13 g/mol
InChI Key: CCQRELAAAYZYBF-UHFFFAOYSA-N
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Description

5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine typically involves the use of iodination and methoxylation reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Research: The compound can be used in studies to investigate the biological activity of pyrimidine derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H11IN2O2

Molecular Weight

342.13 g/mol

IUPAC Name

5-iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine

InChI

InChI=1S/C12H11IN2O2/c1-16-11-4-2-9(3-5-11)8-17-12-14-6-10(13)7-15-12/h2-7H,8H2,1H3

InChI Key

CCQRELAAAYZYBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=C(C=N2)I

Origin of Product

United States

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